3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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Overview
Description
3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound that features a bromine atom and a pyrazole ring fused with a thiopyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazones with α-bromo ketones, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide: This compound shares a similar core structure but differs in its functional groups and specific applications.
3(5)-Substituted Pyrazoles: These compounds also feature a pyrazole ring and are known for their versatility in chemical synthesis and medicinal chemistry.
Uniqueness
3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is unique due to its specific combination of a bromine atom and a fused thiopyrano-pyrazole ring system. This structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-4-3-12(10,11)2-1-5(4)8-9-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWYLVWKBILRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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